molecular formula C23H16Cl2N2O5 B7758629 (E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3,4-dichlorobenzoate

(E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3,4-dichlorobenzoate

Cat. No.: B7758629
M. Wt: 471.3 g/mol
InChI Key: HNMCZOXHAXCTEP-CXUHLZMHSA-N
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Description

(E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including a cyano group, a furan ring, and a dichlorobenzoate ester, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O5/c1-30-21-10-14(9-16(12-26)22(28)27-13-17-3-2-8-31-17)4-7-20(21)32-23(29)15-5-6-18(24)19(25)11-15/h2-11H,13H2,1H3,(H,27,28)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMCZOXHAXCTEP-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CO2)OC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2)OC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3,4-dichlorobenzoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Enone Intermediate: The initial step could involve the condensation of a furan-2-ylmethylamine with an appropriate aldehyde to form an enone intermediate.

    Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic addition reaction using a cyanide source such as sodium cyanide.

    Esterification: The final step involves esterification with 3,4-dichlorobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and dichlorobenzoate groups can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl and benzoate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound’s structural features suggest potential pharmacological activities, such as anti-inflammatory or anticancer properties. Research could focus on its efficacy and mechanism of action in various disease models.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3,4-dichlorobenzoate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The cyano group could play a crucial role in binding to the enzyme’s active site, while the furan and benzoate moieties might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzoate: Similar structure but lacks the dichloro substitution on the benzoate ring.

    (E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 4-chlorobenzoate: Contains a single chlorine atom on the benzoate ring.

    (E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3,4-dimethylbenzoate: Features methyl groups instead of chlorine atoms on the benzoate ring.

Uniqueness

The presence of both cyano and dichlorobenzoate groups in (E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3,4-dichlorobenzoate makes it unique compared to its analogs

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